2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that features a unique combination of pyrazole and chromene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and carbonitrile functional groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of 1-methyl-1H-pyrazol-5-amine with 4-hydroxycoumarin and malononitrile in the presence of a suitable catalyst. The reaction is usually carried out in ethanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and halogenated pyrazole derivatives, respectively .
Scientific Research Applications
2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antileishmanial and antimalarial agents.
Organic Synthesis: The compound is used as a building block for the construction of complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For example, in antileishmanial activity, the compound may inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleotides in the parasite . The inhibition of DHFR disrupts the parasite’s DNA synthesis, leading to its death.
Comparison with Similar Compounds
Similar Compounds
5-amino-pyrazoles: These compounds share the pyrazole moiety and exhibit similar biological activities.
Imidazole Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various medicinal applications.
Uniqueness
What sets 2-amino-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its combination of pyrazole and chromene moieties, which provides a unique scaffold for the development of novel therapeutic agents. Its multifunctional groups allow for diverse chemical modifications, enhancing its potential in drug discovery and development.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-amino-4-(2-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H14N4O2/c1-18-9(5-6-17-18)12-8(7-15)14(16)20-11-4-2-3-10(19)13(11)12/h5-6,12H,2-4,16H2,1H3 |
InChI Key |
VLPOOUBSMCQTAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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